molecular formula C21H24N2O3 B14705585 (+)-Quebrachidine CAS No. 21641-60-1

(+)-Quebrachidine

Cat. No.: B14705585
CAS No.: 21641-60-1
M. Wt: 352.4 g/mol
InChI Key: RLUORQGMBKDXPO-CFAUMIGUSA-N
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Description

(+)-Quebrachidine is a naturally occurring alkaloid found in the bark of the Aspidosperma quebracho tree. This compound is known for its complex molecular structure and has been the subject of extensive research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Quebrachidine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of indole derivatives, which undergo a series of reactions such as cyclization, oxidation, and reduction to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic chemistry have led to more efficient methods, including the use of biocatalysts and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(+)-Quebrachidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex alkaloids.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of (+)-Quebrachidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.

Comparison with Similar Compounds

(+)-Quebrachidine is unique due to its specific molecular structure and pharmacological properties. Similar compounds include other alkaloids found in the Aspidosperma genus, such as:

  • Ajmalicine
  • Yohimbine
  • Reserpine

These compounds share some structural similarities but differ in their specific effects and applications, highlighting the uniqueness of this compound in scientific research.

Properties

CAS No.

21641-60-1

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (10S,13E,16S,18S)-13-ethylidene-18-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-11-10-23-15-8-13(11)21(19(25)26-2)16(23)9-20(18(21)24)12-6-4-5-7-14(12)22-17(15)20/h3-7,13,15-18,22,24H,8-10H2,1-2H3/b11-3-/t13?,15-,16-,17?,18-,20?,21?/m0/s1

InChI Key

RLUORQGMBKDXPO-CFAUMIGUSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3CC1C4([C@@H]2CC5([C@@H]4O)C3NC6=CC=CC=C56)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C4(C2CC5(C3NC6=CC=CC=C65)C4O)C(=O)OC

melting_point

263 - 264 °C

physical_description

Solid

Origin of Product

United States

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